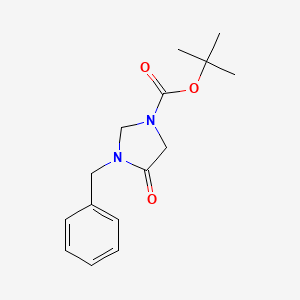

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-13(18)16(11-17)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIZHZJYMAWTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydroxylated imidazolidine compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate has been investigated for its role as a building block in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown promise in the development of new therapeutic agents targeting various diseases, including cancer and bacterial infections .

Radiolabeling Studies:

Recent studies have demonstrated its utility in radiolabeling applications. For example, the compound can serve as a precursor for isotopic exchange reactions to produce radiolabeled compounds for imaging studies in nuclear medicine. A notable method involves using this compound in a one-pot radiosynthesis process, yielding products with high radiochemical yields suitable for positron emission tomography (PET) imaging .

Asymmetric Synthesis

Chiral Auxiliary:

The compound is recognized for its effectiveness as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals where the chirality of molecules can significantly influence their biological activity. The use of this compound allows chemists to achieve high diastereomeric ratios during synthesis, enhancing the efficiency of producing desired enantiomers .

Synthesis of Dipeptides:

In peptide synthesis, this compound has been utilized as a chiral building block. Its ability to form stable intermediates makes it an attractive option for synthesizing complex dipeptides with specific stereochemical configurations . This application is particularly relevant in designing novel peptides that can act as drugs or therapeutic agents.

Case Studies

Case Study 1: Development of Anticancer Agents

In one research study, derivatives of this compound were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications to the compound significantly enhanced its efficacy against specific cancer cell lines, demonstrating its potential as a lead compound for drug development .

Case Study 2: Radiopharmaceuticals for Imaging

A study focused on the use of this compound in the synthesis of radiopharmaceuticals highlighted its role in creating agents for PET imaging. The optimized conditions resulted in high yields and purity of the radiolabeled products, showcasing the compound's versatility and importance in modern diagnostic techniques .

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison:

Tert-butyl Alcohol (t-BuOH)

- Simpler tert-butyl derivative used as a solvent and synthetic intermediate.

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Table 1: Structural and Physicochemical Properties

Critical Analysis of Data Limitations

- Gaps in Evidence: No direct studies on the target compound were found in the provided evidence. Comparisons rely on structural analogs and inferred properties. Toxicity and pharmacokinetic data for the imidazolidine derivative are absent, necessitating caution in handling.

Biological Activity

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with benzyl isocyanate. The reaction is carried out in organic solvents such as dichloromethane, with purification achieved through column chromatography. The overall yield of this synthesis can be optimized through controlled reaction conditions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest a promising therapeutic potential.

Anticancer Properties

Recent studies have also investigated the compound's anticancer effects. For instance, in cellular assays, it has shown the ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It has been observed to bind to enzymes and receptors, modulating their activity. For example, its interaction with viral neuraminidase has been proposed as a pathway for its antiviral activity, similar to other compounds studied for influenza virus inhibition .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Caspase activation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting potential applications in treating biofilm-associated infections.

Case Study 2: Anticancer Activity

In an experimental study published in a peer-reviewed journal, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased early and late apoptotic cell populations.

Q & A

Basic: What are the optimal synthetic routes for preparing Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cyclization. A common approach includes:

- Step 1: Reacting a halogenated precursor (e.g., brominated imidazolidinone) with a tert-butyl carboxylate derivative under basic conditions (e.g., triethylamine in tetrahydrofuran) to introduce the tert-butyl carbamate group .

- Step 2: Cyclization using catalysts like palladium or nickel to form the imidazolidine core.

- Step 3: Benzylation via alkylation or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic ring introduction) .

Key parameters include solvent polarity, temperature control (reflux conditions for faster kinetics), and catalyst selection to minimize side products. Characterization at each step via TLC or HPLC ensures intermediate purity .

Basic: How is this compound characterized structurally?

Methodological Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR): - and -NMR identify proton environments and carbon frameworks, with the tert-butyl group appearing as a singlet (~1.4 ppm) and the 4-oxo group as a carbonyl signal (~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak matching calculated mass within 5 ppm error) .

- X-ray Crystallography: SHELX software refines crystallographic data to resolve bond angles and stereochemistry, critical for confirming the imidazolidine ring conformation and benzyl substituent orientation .

Advanced: How can mechanistic studies elucidate the reactivity of the 4-oxoimidazolidine core in this compound?

Methodological Answer:

Mechanistic insights are gained through:

- Kinetic Isotope Effects (KIE): Replacing hydrogen with deuterium at reactive sites (e.g., α to the carbonyl) to study rate-determining steps in hydrolysis or nucleophilic attacks .

- Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies for reactions like ring-opening or benzyl-group substitution. Software like Gaussian or ORCA simulates electron density maps to identify nucleophilic/electrophilic sites .

- Trapping Intermediates: Quenching reactions at timed intervals (e.g., using LC-MS) to detect short-lived species, such as enolate intermediates during alkylation .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or HRMS adducts) are addressed by:

- Multi-Technique Validation: Cross-referencing NMR with IR (to confirm carbonyl stretches) and X-ray data to rule out polymorphism or solvate formation .

- Dynamic NMR (DNMR): Detects conformational exchange broadening in spectra, which may explain anomalous splitting due to ring puckering or benzyl rotation .

- High-Throughput Screening (HTS): Testing derivatives under standardized conditions to isolate variables (e.g., solvent polarity, pH) that influence spectral outcomes .

Advanced: What strategies optimize regioselectivity in derivatizing the benzyl or oxo groups?

Methodological Answer:

Regioselectivity is controlled via:

- Protecting Group Strategies: Temporarily blocking the 4-oxo group with silyl ethers (e.g., TBSCl) to direct benzyl modifications .

- Catalyst Design: Using chiral ligands (e.g., BINAP) in asymmetric catalysis to favor specific substitution patterns on the benzyl ring .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution, while non-polar solvents (e.g., toluene) favor para-substitution on the benzyl group .

Advanced: How can computational tools predict biological interactions of this compound?

Methodological Answer:

Computational workflows include:

- Molecular Docking: Software like AutoDock Vina screens the compound against protein targets (e.g., kinases) to predict binding affinity and pose. The tert-butyl group’s steric bulk is evaluated for compatibility with hydrophobic pockets .

- Quantitative Structure-Activity Relationship (QSAR): Regression models correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity data from assays .

- ADMET Prediction: Tools like SwissADME forecast pharmacokinetic properties (e.g., LogP for membrane permeability) to prioritize derivatives for in vitro testing .

Advanced: What experimental designs mitigate side reactions during large-scale synthesis?

Methodological Answer:

Scale-up challenges are addressed by:

- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing exothermic side reactions (e.g., over-alkylation) .

- Design of Experiments (DoE): Factorial designs optimize variables (e.g., stoichiometry, temperature) to maximize yield while minimizing impurities .

- In Situ Monitoring: PAT (Process Analytical Technology) tools like ReactIR track reaction progress in real time, enabling rapid adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.